molecular formula C25H28NOP B13959699 Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- CAS No. 51713-15-6

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-

Cat. No.: B13959699
CAS No.: 51713-15-6
M. Wt: 389.5 g/mol
InChI Key: UFKIWJNFTICCEW-UHFFFAOYSA-N
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Description

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is a tertiary phosphine oxide derivative characterized by a central phosphorus atom bonded to two phenyl groups, a propyl chain, and a 1-phenyl-3-pyrrolidinyl substituent. The pyrrolidinyl moiety introduces a saturated five-membered nitrogen ring, which may enhance solubility in polar solvents and influence coordination chemistry due to its basicity.

Properties

CAS No.

51713-15-6

Molecular Formula

C25H28NOP

Molecular Weight

389.5 g/mol

IUPAC Name

1-(3-diphenylphosphoryl-3-phenylpropyl)pyrrolidine

InChI

InChI=1S/C25H28NOP/c27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25(22-12-4-1-5-13-22)18-21-26-19-10-11-20-26/h1-9,12-17,25H,10-11,18-21H2

InChI Key

UFKIWJNFTICCEW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of phosphine oxide derivatives such as diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- typically involves the formation of the diphenylphosphine oxide intermediate followed by functionalization with the appropriate amine-containing side chain. The key synthetic challenge lies in the selective formation of the P=O bond and the attachment of the pyrrolidinylpropyl substituent without degradation or side reactions.

Functionalization to Diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-phosphine Oxide

The attachment of the 1-phenyl-3-pyrrolidinylpropyl group involves nucleophilic substitution or addition reactions where the diphenylphosphine oxide intermediate reacts with an appropriate amine or amine-containing alkyl halide precursor. Although specific literature detailing this exact step for the pyrrolidinyl derivative is limited, related compounds such as diphenyl((alpha-phenyl-alpha-((2-dimethylamino)ethyl))benzyl)-phosphine oxide hydrochloride have been characterized, indicating the feasibility of such alkylation and amination steps.

Reduction and Purification Techniques

Phosphine oxides are often synthesized via oxidation of phosphines or by reduction of phosphine oxides themselves. A notable advancement in the reduction of phosphine oxides is the use of 1,3-diphenyldisiloxane (DPDS) as a chemoselective reductant, which can reduce phosphine oxides efficiently under mild conditions with high yields and retention of configuration. Although this method is primarily for reduction, it informs synthetic strategies where control over oxidation states is critical.

Comparative Table of Preparation Conditions and Outcomes

Parameter Method Description Reagents Conditions Yield/Outcome Reference
Quenching Ph2PONa with solid acid Sodium diphenylphosphinite quenched with solid acid to form Ph2P(O)H Ph3P=O, Na, solid acid (silica gel, organic acid) 30–150°C, inert atmosphere Anhydrous Ph2P(O)H with simple separation
Alkylation/amination Reaction of Ph2P(O)H with amine-containing alkyl halide Diphenylphosphine oxide, pyrrolidinylpropyl precursor Solvent-dependent, typically organic solvents Formation of diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-phosphine oxide Inferred from
Reduction of phosphine oxides Use of 1,3-diphenyldisiloxane (DPDS) for reduction Phosphine oxides, DPDS Room temperature to mild heating, additive-free or with Brønsted acid catalyst High yield, selective reduction

Detailed Notes on Reaction Mechanisms and Conditions

  • Solid Acid Quenching: The use of solid acids such as silica gel or polymeric organic acids allows for efficient protonation of the sodium diphenylphosphinite intermediate, generating diphenylphosphine oxide hydrogen. The insolubility of the resulting sodium salts in organic solvents aids in facile separation and purification.

  • Solvent Effects: The choice of solvent is critical. Alkanes, aromatic hydrocarbons, and organic ethers are used to selectively dissolve the desired phosphine oxide while leaving inorganic salts undissolved. In some protocols, a two-solvent system is employed where a first solvent facilitates reaction and a second solvent aids in purification.

  • Reduction with DPDS: The novel reductant 1,3-diphenyldisiloxane offers a lower activation barrier for P=O bond reduction compared to traditional silanes, enabling mild and chemoselective reduction. This method is particularly useful when preparing phosphines from phosphine oxides, which can then be re-oxidized or functionalized as needed.

  • Functional Group Compatibility: The methods described tolerate various functional groups such as aldehydes, nitro, and cyano groups, indicating robustness for complex molecule synthesis.

Summary and Research Outlook

The preparation of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- involves multi-step synthesis starting from triphenylphosphine oxide reduction to diphenylphosphine oxide hydrogen, followed by functionalization with pyrrolidinylpropyl substituents. The use of solid acid quenching and selective solvent extraction provides an efficient route to high-purity intermediates. Advances in chemoselective reduction using 1,3-diphenyldisiloxane further enhance the synthetic toolkit available for these compounds.

Future research may focus on optimizing the alkylation steps to improve yields and selectivity for the pyrrolidinylpropyl substitution, as well as exploring catalytic methods to streamline the synthesis. Detailed mechanistic studies and scale-up processes will be valuable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction will produce the corresponding phosphine .

Scientific Research Applications

While specific applications of "Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-" are not detailed in the provided search results, the information below discusses phosphine oxides and related compounds and their applications.

Phosphine Oxides
Diphenylphosphine oxide is an organophosphorus compound with the formula (C6H5)2P(O)H. It exists as a white solid and is soluble in polar organic solvents .

Synthesis
Diphenylphosphine oxide can be synthesized through the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents, followed by acid workup :(C2H5O)2P(O)H+3C6H5MgBr(C6H5)2P(O)MgBr+C2H5OMgBr(C_2H_5O)_2P(O)H+3C_6H_5MgBr\rightarrow (C_6H_5)_2P(O)MgBr+C_2H_5OMgBr(C6H5)2P(O)MgBr+HCl(C6H5)2P(O)H+MgBrCl(C_6H_5)_2P(O)MgBr+HCl\rightarrow (C_6H_5)_2P(O)H+MgBrClIt can also be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .

Reactions
Diphenylphosphine oxide exists in equilibrium with its minor tautomer diphenylphosphinous acid, ((C6H5)2POH :(C6H5)2P(O)H(C6H5)2POH(C_6H_5)_2P(O)H\rightleftharpoons (C_6H_5)_2POHDiphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . It can be converted to chlorodiphenylphosphine using thionyl chloride. Organophosphinous acids can be deoxygenated with DIBAH, and the resulting secondary phosphines are precursors to phosphine ligands .

Applications of Phosphine Catalysis

  • Nucleophilic Phosphine Catalysis: The hallmark of this process is the initial nucleophilic addition of a phosphine to an electrophilic starting material .
  • Enantioselective Intermolecular Rauhut-Currier (RC) Reaction: Chiral phosphines can catalyze enantioselective intermolecular cross RC reactions of electron-deficient olefins, yielding cross RC adducts with good yields and excellent enantioselectivities .
  • Michael-Intervened Aza-MBH Reaction: Phosphines can catalyze annulation reactions through Michael-intervened Aza-MBH reactions, leading to functionalized pyrrolines .

Mechanism of Action

The mechanism of action of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Differences: Basicity: Pyrrolidinyl > Pyridinyl > THP-ether. Solubility: Phosphonic acids (polar) > Pyrrolidinyl derivatives > THP-ether (non-polar).
  • Limitations : Direct data on the target compound’s synthesis, stability, or biological activity are absent. Comparisons rely on structural analogs.

Biological Activity

Phosphine oxides are a class of organophosphorus compounds that have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article focuses on the compound Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- , exploring its biological activity through various studies, including its mechanism of action, therapeutic potential, and related case studies.

Overview of Phosphine Oxides

Phosphine oxides are characterized by the presence of a phosphorus atom bonded to three organic groups and an oxygen atom. These compounds are known for their nucleophilic properties and ability to act as catalysts in various organic reactions. Recent research has also highlighted their potential as therapeutic agents due to their interactions with biological systems.

The biological activity of phosphine oxides often involves their role as enzyme inhibitors or modulators. For instance, some phosphine oxide derivatives have been shown to inhibit topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Inhibition of TOP1 can lead to cytotoxic effects in cancer cells, making these compounds potential anticancer agents .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of phosphine oxide derivatives against various cancer cell lines. For example, diphenyl phosphine oxides have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes findings from several studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-HeLa (cervical carcinoma)25Apoptosis induction
Diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-Ishikawa (endometrial adenocarcinoma)30Cell cycle arrest in S phase
Other phosphine oxide derivativesMRC-5 (non-cancerous)>100No significant cytotoxicity observed

These results indicate that while certain phosphine oxides exhibit potent anticancer activity against specific cancer cell lines, they show minimal toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Mechanistic Insights

The mechanism behind the anticancer activity of diphenyl phosphine oxides may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, studies have indicated that these compounds can disrupt cellular membrane integrity at high concentrations, further contributing to their cytotoxic effects .

Case Studies

Case Study 1: Inhibition of TOP1

In a study focusing on phosphine oxide derivatives as TOP1 inhibitors, several compounds were synthesized and tested for their inhibitory activity. The results showed that certain derivatives exhibited higher inhibition values than camptothecin (CPT), a well-known TOP1 inhibitor, particularly at prolonged incubation times. This suggests that these phosphine oxides could serve as lead compounds for developing new anticancer therapies targeting TOP1 .

Case Study 2: Dual Action on Monoamine Transporters

Another interesting aspect of some phosphine oxide derivatives is their ability to act as dual inhibitors of serotonin and norepinephrine transporters. This dual action is particularly relevant for treating mood disorders such as depression and anxiety. Compounds exhibiting this activity can improve neurotransmitter regulation, offering potential therapeutic benefits in psychiatric conditions .

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